

# Application Note: Analytical Methods for the Identification of (S)-Formetorex

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## Compound of Interest

Compound Name: Formetorex, (S)-

Cat. No.: B15181058

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## Introduction

Formetorex, or N-formylamphetamine, is a substituted amphetamine.<sup>[1]</sup> As a chiral molecule, it exists as two enantiomers, (S)-Formetorex and (R)-Formetorex. The stereoisomers of a drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties.<sup>[2]</sup> Therefore, the ability to selectively identify and quantify the (S)-enantiomer is crucial in drug development, quality control, and forensic analysis.<sup>[3][4]</sup>

This application note provides a detailed protocol for the analytical identification and separation of (S)-Formetorex from its (R)-enantiomer, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection. Due to the limited availability of specific validated methods for Formetorex, the methodologies presented here are based on established principles of chiral separation and analytical methods developed for structurally similar amphetamine-like compounds.<sup>[5][6]</sup>

## Analytical Methods

The primary challenge in the analysis of (S)-Formetorex is its separation from the (R)-enantiomer. Chiral chromatography is the most effective technique for this purpose.<sup>[3][4]</sup>

# Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for resolving enantiomers.<sup>[3][4]</sup> The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for their broad applicability in separating a wide range of chiral compounds.<sup>[7][8]</sup>

## 2.1.1. Proposed HPLC-UV Method

This protocol outlines a starting point for developing a robust chiral HPLC-UV method for the enantioselective analysis of Formetorex.

### Experimental Protocol:

- Sample Preparation:
  - Accurately weigh and dissolve the Formetorex reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
  - Prepare a series of working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  - For formulated products, dissolve the product in a suitable solvent, sonicate, and filter through a 0.45 µm syringe filter before dilution with the mobile phase.
- Instrumentation:
  - HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
- Chromatographic Conditions:
  - Column: Chiral-AGP (alpha-1-acid glycoprotein) column (100 x 4 mm, 5 µm) or a polysaccharide-based column such as cellulose tris(3,5-dimethylphenylcarbamate).

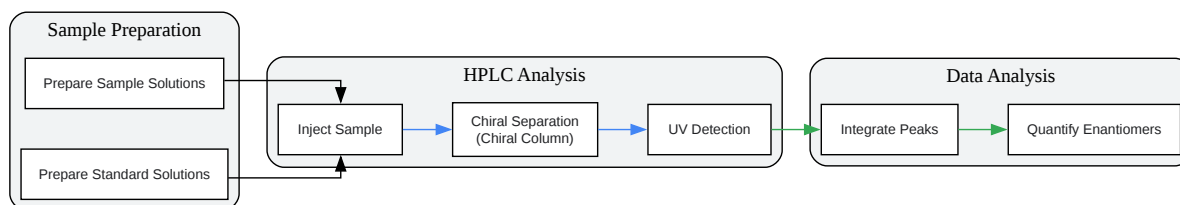
- Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A good starting point is a mixture of 50 mM sodium phosphate buffer (pH 7.0) and acetonitrile (or methanol/isopropanol) in varying ratios (e.g., 90:10, 80:20 v/v).[5]
- Flow Rate: 0.8 - 1.3 mL/min.[5]
- Column Temperature: 25 °C (can be varied to optimize separation).
- Detection: UV at 242 nm.[5]
- Injection Volume: 10 µL.

#### Data Presentation:

The following table presents hypothetical but expected quantitative data for the proposed HPLC-UV method, based on typical performance for similar chiral separations.

Parameter	Expected Value
Retention Time (R)-Formetorex	~ 8.5 min
Retention Time (S)-Formetorex	~ 10.2 min
Resolution (Rs)	> 1.5
Linearity (r <sup>2</sup> )	> 0.999
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL

#### Experimental Workflow for HPLC-UV Method Development



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Caption: Workflow for chiral HPLC-UV analysis of (S)-Formetorex.

## Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.<sup>[6][9]</sup>

### 2.2.1. Proposed LC-MS/MS Method

This protocol provides a basis for developing a sensitive and specific LC-MS/MS method for (S)-Formetorex.

Experimental Protocol:

- Sample Preparation (for biological samples):
  - Protein Precipitation: To 100  $\mu\text{L}$  of plasma or serum, add 300  $\mu\text{L}$  of ice-cold acetonitrile containing an internal standard (e.g., d5-amphetamine). Vortex for 1 minute and centrifuge at 10,000  $\times g$  for 10 minutes.
  - Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100  $\mu\text{L}$  of the mobile phase.

- Instrumentation:
  - LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
- Chromatographic Conditions:
  - Column: A chiral column with a stationary phase compatible with reversed-phase conditions, such as a polysaccharide-based CSP.
  - Mobile Phase:
    - A: 0.1% Formic acid in water
    - B: 0.1% Formic acid in acetonitrile
  - Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
  - Flow Rate: 0.4 mL/min.
  - Column Temperature: 40 °C.
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Formetorex and the internal standard. The exact m/z values would need to be determined by infusing a standard solution. For Formetorex (C<sub>10</sub>H<sub>13</sub>NO, Molar Mass: 163.22 g/mol), the precursor ion would likely be [M+H]<sup>+</sup> at m/z 164.2. Product ions would be determined through fragmentation experiments.

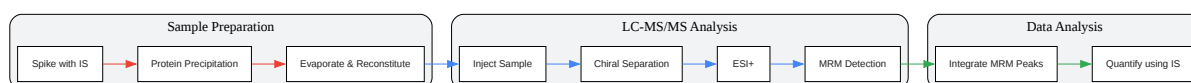
#### Data Presentation:

The following table shows hypothetical MRM transitions and expected quantitative data for the proposed LC-MS/MS method.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Formetorex	164.2	118.1 (example)	100	15
Formetorex	164.2	91.1 (example)	100	25
d5-Amphetamine (IS)	141.1	92.1 (example)	100	20

Parameter	Expected Value
Linearity ( $r^2$ )	> 0.995
Limit of Detection (LOD)	0.01 ng/mL
Limit of Quantification (LOQ)	0.05 ng/mL
Accuracy	85-115%
Precision (%RSD)	< 15%

### Experimental Workflow for LC-MS/MS Method Development



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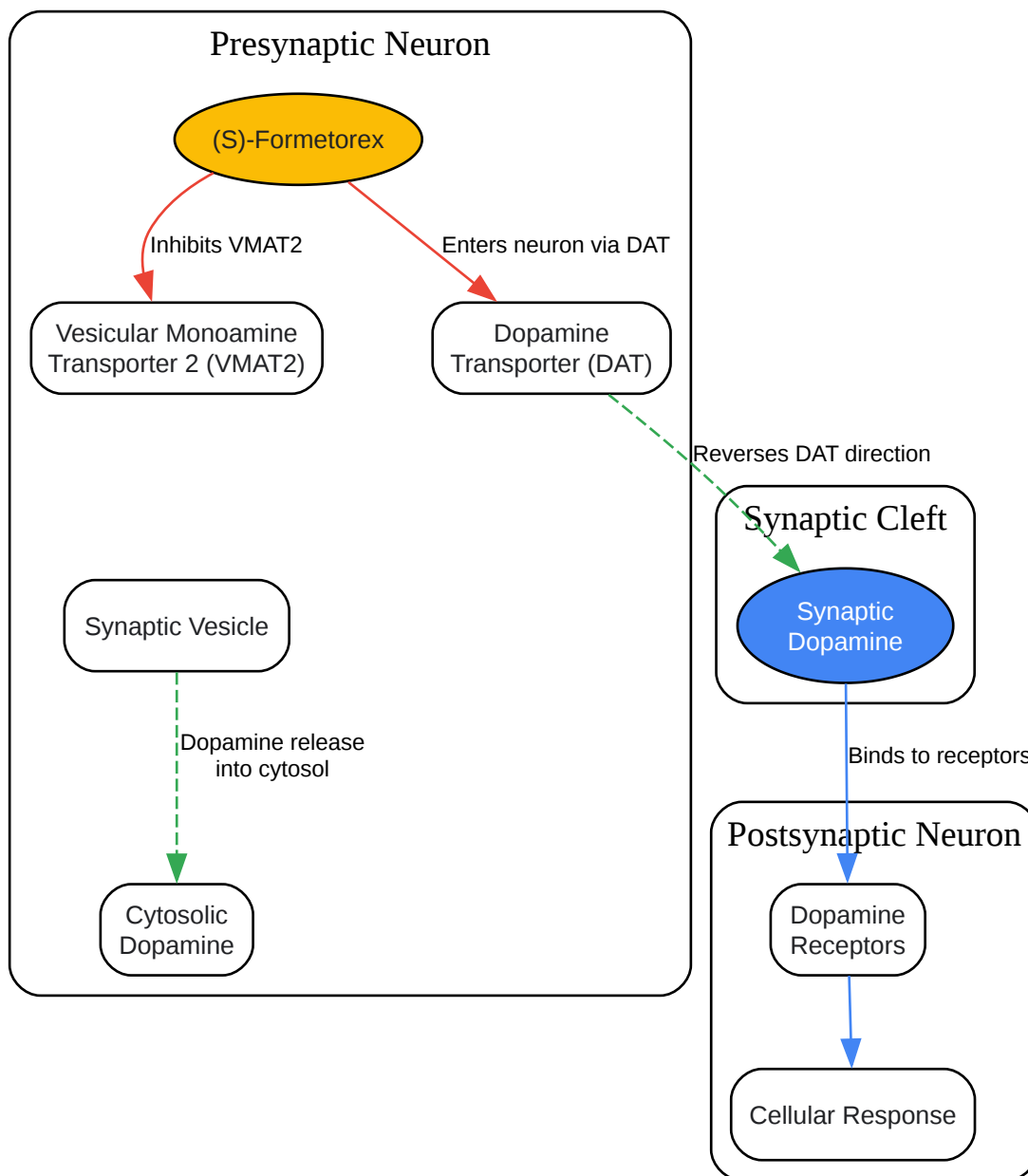
Caption: Workflow for chiral LC-MS/MS analysis of (S)-Formetorex.

## Signaling Pathways

While the primary focus of this application note is on analytical methods, understanding the mechanism of action of Formetorex can be relevant for its pharmacological context. As an amphetamine analog, Formetorex is expected to act as a central nervous system stimulant.

The general signaling pathway for amphetamine-like compounds involves the release of monoamines such as dopamine and norepinephrine from presynaptic neurons. This is achieved by interacting with the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT), leading to an increase in synaptic dopamine levels.

#### Simplified Signaling Pathway of Amphetamine-like Compounds



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Caption: Proposed signaling pathway for (S)-Formetorex.

## Conclusion

This application note provides a comprehensive overview and detailed starting protocols for the analytical identification and chiral separation of (S)-Formetorex. The proposed HPLC-UV and LC-MS/MS methods, based on established analytical techniques for similar compounds, offer a solid foundation for method development and validation. Researchers are encouraged to optimize these methods further based on their specific instrumentation and analytical requirements. The provided workflows and diagrams serve as a visual guide to the experimental processes and underlying pharmacology.

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